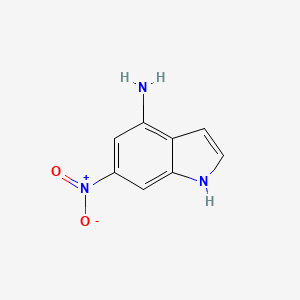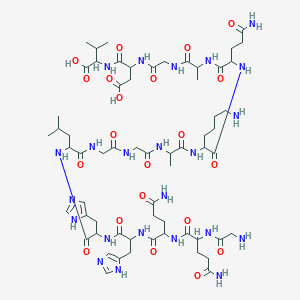
Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline” appears to be a complex peptide composed of multiple amino acids. It is not intended for human or veterinary use and is for research use only1. The molecular formula is C62H99N23O21 and the molecular weight is 1502.6 g/mol1.
Synthesis Analysis
The synthesis of complex peptides like this one typically involves the use of solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain. However, specific synthesis methods or enzymatic processes for this particular peptide are not readily available in the literature.Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. Unfortunately, specific structural information for this peptide is not readily available in the literature.Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions, including hydrolysis, condensation, and various enzymatic reactions. However, specific chemical reactions involving this peptide are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its structure and the environment in which it is studied. Unfortunately, specific physical and chemical properties of this peptide are not readily available in the literature.Safety And Hazards
As with any chemical compound, handling this peptide requires appropriate safety measures. However, specific safety and hazard information for this peptide is not readily available in the literature.
Direcciones Futuras
The study and application of peptides in various fields, including medicine and biotechnology, is a rapidly growing area of research. However, specific future directions for the study of this peptide are not readily available in the literature.
Please note that this analysis is based on the limited information available and may not fully capture the complexity of this peptide. Further research and expert consultation may be necessary for a more comprehensive understanding.
Propiedades
IUPAC Name |
2-[[2-[[2-[2-[[5-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoylamino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H99N23O21/c1-29(2)17-39(82-59(102)41(19-34-23-69-28-74-34)84-60(103)40(18-33-22-68-27-73-33)83-58(101)38(12-15-45(67)88)81-57(100)36(10-13-43(65)86)77-46(89)21-64)54(97)72-24-47(90)70-25-48(91)75-32(6)53(96)79-35(9-7-8-16-63)56(99)80-37(11-14-44(66)87)55(98)76-31(5)52(95)71-26-49(92)78-42(20-50(93)94)61(104)85-51(30(3)4)62(105)106/h22-23,27-32,35-42,51H,7-21,24-26,63-64H2,1-6H3,(H2,65,86)(H2,66,87)(H2,67,88)(H,68,73)(H,69,74)(H,70,90)(H,71,95)(H,72,97)(H,75,91)(H,76,98)(H,77,89)(H,78,92)(H,79,96)(H,80,99)(H,81,100)(H,82,102)(H,83,101)(H,84,103)(H,85,104)(H,93,94)(H,105,106) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMEUFCZNDDOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H99N23O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648677 |
Source


|
| Record name | Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline | |
CAS RN |
80755-86-8 |
Source


|
| Record name | Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

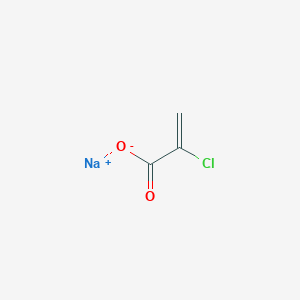
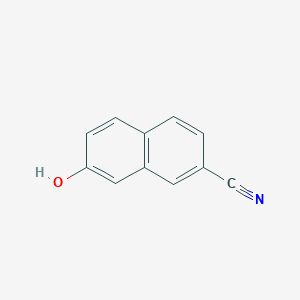
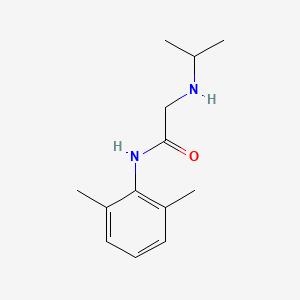
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
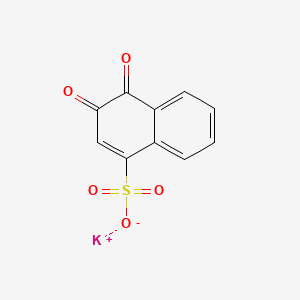
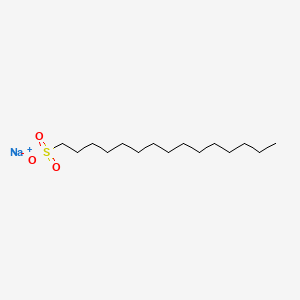

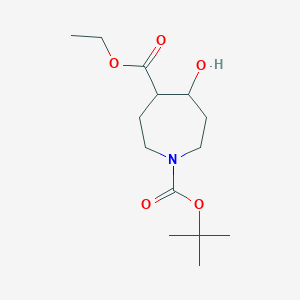
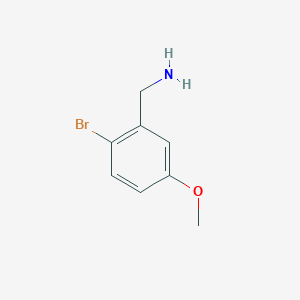
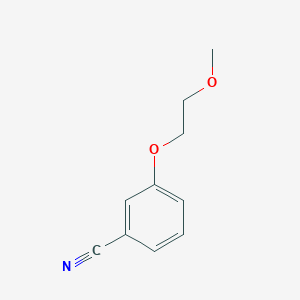


![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)
